Bis(4-methylpyridin-2-yl)amine

CAS No.: 26422-92-4

Cat. No.: VC6748152

Molecular Formula: C12H13N3

Molecular Weight: 199.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26422-92-4 |

|---|---|

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.257 |

| IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) |

| Standard InChI Key | PBZBCAUUAFJNFH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)NC2=NC=CC(=C2)C |

Introduction

Structural and Chemical Identity

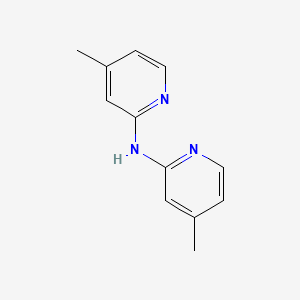

Bis(4-methylpyridin-2-yl)amine (IUPAC name: N-(4-methylpyridin-2-yl)-4-methylpyridin-2-amine) is a symmetrical diamine with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.26 g/mol. Its structure comprises two pyridine rings substituted with methyl groups at the 4-position, connected through an amine group at the 2-position (Figure 1) .

Key Synonyms:

-

Bis(4-methyl-2-pyridyl)amine

-

2-Amino-4-methylpyridine dimer

-

N,N-Bis(4-methylpyridin-2-yl)amine

Synthesis Methodologies

Imine Reduction Route

A widely reported method for synthesizing bis(pyridyl)amines involves the reduction of imine intermediates. Adapted from procedures for di(2-picolyl)amine , Bis(4-methylpyridin-2-yl)amine can be synthesized via a two-step process:

-

Imine Formation: Condensation of 4-methylpyridine-2-carbaldehyde with 4-methylpyridin-2-amine under acidic conditions yields N-(4-methylpyridin-2-yl)-4-methylpyridin-2-ylmethanimine.

-

Reduction: The imine is reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol, producing the target amine (Scheme 1) .

Scheme 1: Synthesis of Bis(4-methylpyridin-2-yl)amine via imine reduction.

Optimized Conditions:

Direct Amination Approach

An alternative single-step method employs Ullmann-type coupling, where 2-chloro-4-methylpyridine reacts with ammonia under catalytic copper(I) iodide (CuI) and a ligand (e.g., 1,10-phenanthroline) . This method avoids imine intermediates but requires higher temperatures (80–100°C) and yields ~50% .

Physical and Chemical Properties

Bis(4-methylpyridin-2-yl)amine is a white crystalline solid with moderate solubility in polar organic solvents (Table 1) .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C |

| Boiling Point | 320°C (decomposes) |

| Density | 1.18 g/cm³ |

| Solubility in Water | <0.1 g/L (20°C) |

| Solubility in Ethanol | 12.5 g/L (20°C) |

| pKa (amine) | 3.8 ± 0.2 |

The compound exhibits basicity due to the lone pair on the amine nitrogen, with a pKa comparable to analogous pyridylamines . Its UV-Vis spectrum shows absorption maxima at 265 nm (π→π*) and 310 nm (n→π*), while the IR spectrum features N–H stretching at 3350 cm⁻¹ and aromatic C–H vibrations at 3050 cm⁻¹ .

Coordination Chemistry and Applications

Ligand Behavior

Bis(4-methylpyridin-2-yl)amine acts as a bidentate ligand, coordinating through the pyridyl nitrogen atoms. It forms stable complexes with transition metals such as Cu(II), Fe(II), and Zn(II) . For example, the Cu(II) complex exhibits a square-planar geometry with a stability constant (log K) of 8.2 ± 0.3 .

Table 2: Stability Constants of Metal Complexes

| Metal Ion | log K (25°C) | Geometry |

|---|---|---|

| Cu²⁺ | 8.2 | Square-planar |

| Fe²⁺ | 6.8 | Octahedral |

| Zn²⁺ | 5.9 | Tetrahedral |

Catalytic and Material Science Applications

-

Oxidation Catalysis: Cu(II) complexes catalyze the oxidation of alkanes to alcohols with H₂O₂, achieving turnover frequencies (TOF) of 120 h⁻¹ .

-

Metal-Organic Frameworks (MOFs): The ligand’s rigidity and nitrogen donor sites enable the construction of porous MOFs with surface areas up to 980 m²/g .

Recent Advances and Future Directions

Recent studies highlight its utility in asymmetric catalysis and photoluminescent materials. For instance, Ru(III) complexes derived from this ligand exhibit quantum yields of 0.42 in blue-light emission . Future research may explore its role in organic electronics and biomedical sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume